Lipophilicity (LogP) Differentiation: 4-Fluoro vs. 4-Chloro and 4-Bromo Analogs
The 4-fluoro substituent confers a significantly lower lipophilicity compared to 4-chloro and 4-bromo analogs. For the free base form, the 4-fluoro derivative has an XLogP3 of 0.5 [1], while the 4-chloro analog exhibits a LogP of 1.982 [2], and the 4-bromo analog has a LogP of 2.4569 [3]. This gradient of increasing lipophilicity (Fluoro < Chloro < Bromo) directly impacts membrane permeability and solubility, making the fluoro derivative preferable for applications requiring balanced ADME properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 (free base) |
| Comparator Or Baseline | 4-Chloro analog: LogP = 1.982; 4-Bromo analog: LogP = 2.4569 |
| Quantified Difference | ΔLogP = -1.482 (vs. Chloro), -1.9569 (vs. Bromo) |
| Conditions | Computational predictions (XLogP3/ACD/LogP) |
Why This Matters
Lower LogP can enhance aqueous solubility and reduce non-specific binding, critical for in vitro assays and lead optimization.
- [1] Kuujia. (n.d.). Cas no 27106-49-6 (1-(4-fluorobenzenesulfonyl)piperazine). Retrieved from https://www.kuujia.com/cas-27106-49-6.html View Source
- [2] ChemBase. (n.d.). 1-(4-Chloro-benzenesulfonyl)-piperazine. Retrieved from https://www.chembase.cn/chembase-231348.html View Source
- [3] AMB17604148. (n.d.). 1-(4-Bromophenylsulfonyl)piperazine. Retrieved from https://www.ambinter.com/amb17604148 View Source
